Fluoren-9-imine;oct-7-ene-1-sulfonic acid
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Overview
Description
Fluoren-9-imine;oct-7-ene-1-sulfonic acid is a compound that combines the structural features of fluorene, imine, and sulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluoren-9-imine;oct-7-ene-1-sulfonic acid typically involves the reaction of fluorenone with an amine to form the imine derivative, followed by the introduction of the oct-7-ene-1-sulfonic acid group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For example, the condensation reaction of fluorenone with an amine can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Fluoren-9-imine;oct-7-ene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imine group can yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of sulfonate esters or amides .
Scientific Research Applications
Fluoren-9-imine;oct-7-ene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Fluoren-9-imine;oct-7-ene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic residues in proteins, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Fluorenone: Lacks the imine and sulfonic acid groups, making it less reactive in certain chemical reactions.
Fluoren-9-amine: Contains an amine group instead of an imine, leading to different reactivity and applications.
Oct-7-ene-1-sulfonic acid: Lacks the fluorene moiety, resulting in different chemical properties and uses.
Uniqueness
Fluoren-9-imine;oct-7-ene-1-sulfonic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both imine and sulfonic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
923279-56-5 |
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Molecular Formula |
C21H25NO3S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
fluoren-9-imine;oct-7-ene-1-sulfonic acid |
InChI |
InChI=1S/C13H9N.C8H16O3S/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;1-2-3-4-5-6-7-8-12(9,10)11/h1-8,14H;2H,1,3-8H2,(H,9,10,11) |
InChI Key |
BGPPRXAPCKDODD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCS(=O)(=O)O.C1=CC=C2C(=C1)C3=CC=CC=C3C2=N |
Origin of Product |
United States |
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